EGFR Kinase Inhibition: WHI-P180 vs. Its Closest Structural Analog WHI-P154
In a direct structural and biochemical comparison with its closest analog, WHI-P154 (4-(3′-bromo-4′-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline), WHI-P180 demonstrates 40% greater inhibitory potency against Epidermal Growth Factor Receptor (EGFR) kinase [1]. The study highlights that the compounds are very similar, differing primarily in the dihedral angle between the anilino and quinazoline moieties, which is 1.10° for WHI-P154 and 45.66°/25.29° for the two molecules of WHI-P180 in the asymmetric unit. This structural variance directly impacts target interaction and potency [1].
| Evidence Dimension | EGFR Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 4.0 μM |
| Comparator Or Baseline | WHI-P154 (IC50 = 5.6 μM) |
| Quantified Difference | WHI-P180 is 1.4-fold more potent (40% lower IC50) |
| Conditions | EGFR tyrosine kinase inhibition assay |
Why This Matters
For researchers requiring EGFR kinase inhibition with minimal reagent use, selecting WHI-P180 over WHI-P154 provides 40% higher molar potency.
- [1] Ghosh S, Jennissen JD, Liu XP, Uckun FM. Acta Crystallogr C. 2001 Jan;57(Pt 1):76-8. View Source
